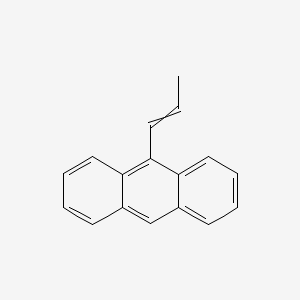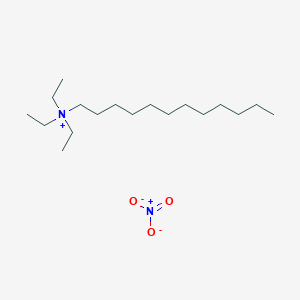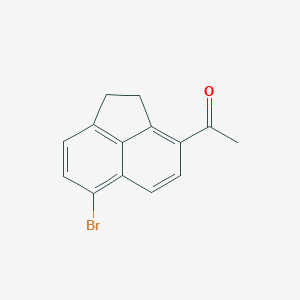
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone is a chemical compound known for its unique structure and properties. It is a derivative of acenaphthylene, which is a polycyclic aromatic hydrocarbon. The presence of a bromine atom and an ethanone group in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone typically involves the bromination of acenaphthylene followed by the introduction of an ethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the compound. The use of advanced equipment and techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,2-dihydroacenaphthylen-3-yl)ethanone
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
Uniqueness
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone is unique due to the presence of both a bromine atom and an ethanone group in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
35223-33-7 |
|---|---|
Formule moléculaire |
C14H11BrO |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
1-(6-bromo-1,2-dihydroacenaphthylen-3-yl)ethanone |
InChI |
InChI=1S/C14H11BrO/c1-8(16)10-5-6-12-13(15)7-3-9-2-4-11(10)14(9)12/h3,5-7H,2,4H2,1H3 |
Clé InChI |
FYJDERPDUMVFDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2CCC3=C2C(=C(C=C3)Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


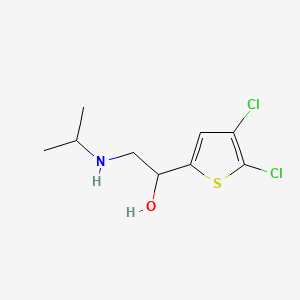
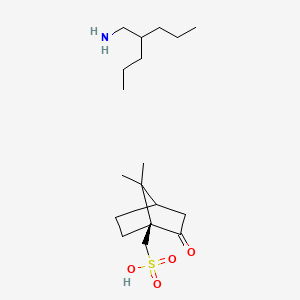
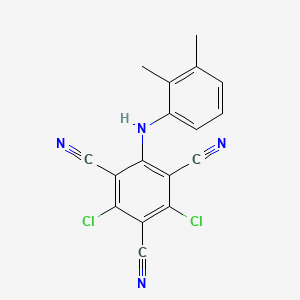
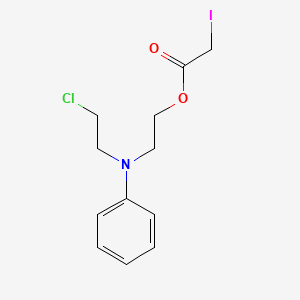
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
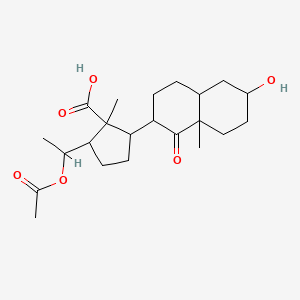
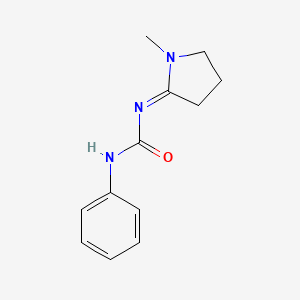
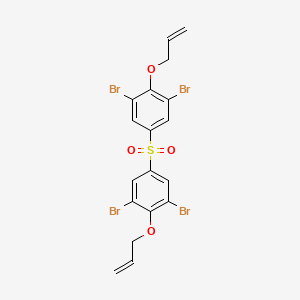
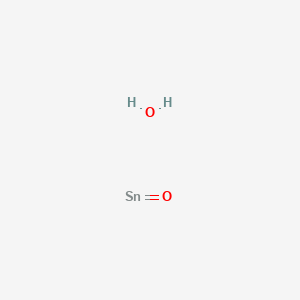
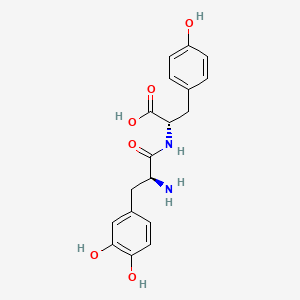
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
